![molecular formula C13H10ClF3N2O2 B2512116 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 318959-11-4](/img/structure/B2512116.png)
6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a useful research compound. Its molecular formula is C13H10ClF3N2O2 and its molecular weight is 318.68. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Antiviral Applications
The compound’s unique chemical structure enables it to inhibit viral replication. Studies have demonstrated its ability to interfere with the viral life cycle, particularly in RNA viruses. This makes it a valuable compound in the search for new antiviral drugs, especially for emerging viral infections .
Anti-inflammatory Agents
Due to its ability to modulate inflammatory pathways, this compound is being explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death. This makes it a potential candidate for developing new cancer therapies .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This application is being actively explored in preclinical studies .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage and aging, and it is being studied for its potential in skincare and anti-aging products .
Enzyme Inhibition
This compound has been found to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit proteases that play a role in cancer metastasis and inflammation. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic use .
Bioimaging Applications
Due to its fluorescent properties, this compound is being investigated for use in bioimaging. It can be used to label and visualize biological molecules and structures in cells and tissues, aiding in the study of cellular processes and disease mechanisms .
Each of these applications highlights the versatility and potential of “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Synthesis and therapeutic potential of imidazole containing compounds Crystal structure and mechanistic investigation of the compound Chemical properties and applications
Mechanism of Action
Target of Action
Compounds with a similar structure, such as imidazole derivatives, have been reported to show various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact biological activity that “6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” exhibits.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a trifluoromethyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
properties
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c14-8-5-10-11(20)19(12(21)18(10)6-8)9-3-1-2-7(4-9)13(15,16)17/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZUFDGCLUNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

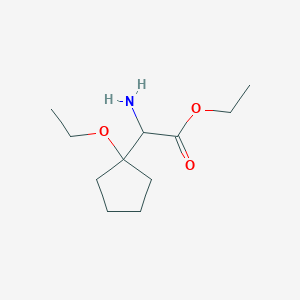
![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)
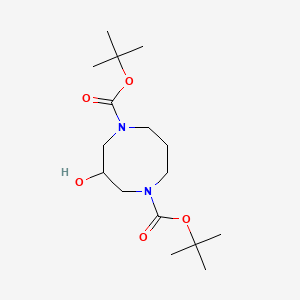
![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)
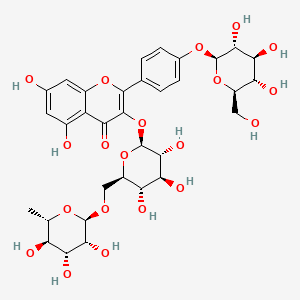

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
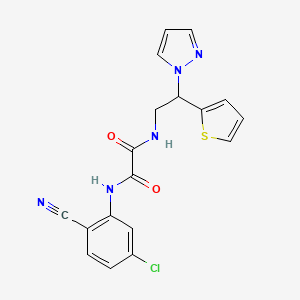
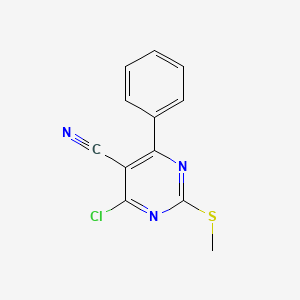
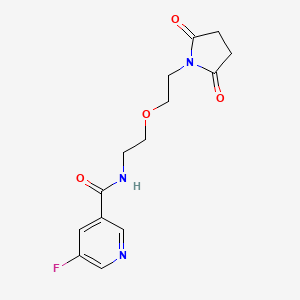
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)